Lysophosphatidylcholines

Catalog No.
S620994
CAS No.
9008-30-4
M.F
C10H22NO7P
M. Wt
299.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lysophosphatidylcholines

CAS Number

9008-30-4

Product Name

Lysophosphatidylcholines

IUPAC Name

[(2R)-3-acetyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C10H22NO7P

Molecular Weight

299.26 g/mol

InChI

InChI=1S/C10H22NO7P/c1-9(12)16-7-10(13)8-18-19(14,15)17-6-5-11(2,3)4/h10,13H,5-8H2,1-4H3/t10-/m1/s1

InChI Key

RYCNUMLMNKHWPZ-SNVBAGLBSA-N

SMILES

Array

Synonyms

1-palmitoyl-2-lysophosphatidylcholine, 1-Pam-2-lysoPtdCho

Canonical SMILES

CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O

Isomeric SMILES

CC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O

The exact mass of the compound Lysophosphatidylcholine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Lysophospholipids - Lysophosphatidylcholines - Supplementary Records. It belongs to the ontological category of 1-O-acyl-sn-glycero-3-phosphocholine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Monoacylglycerophosphocholines [GP0105]. However, this does not mean our product can be used or applied in the same or a similar way.

Lysophosphatidylcholines (LPCs) are endogenous, single-chain zwitterionic phospholipids generated by the phospholipase A2-mediated hydrolysis of phosphatidylcholine. Unlike their diacyl parent lipids, which are highly lipophilic and form planar bilayers, LPCs possess a cone-shaped molecular geometry that drives spontaneous self-assembly into high-curvature micelles in aqueous environments [1]. This structural shift grants LPCs exceptional water solubility and potent biosurfactant properties. In industrial and pharmaceutical procurement, LPCs are primarily sourced as biocompatible emulsifiers, membrane fluidity modulators, and permeation enhancers. Their zwitterionic nature ensures compatibility across a broad pH range, making them critical excipients for advanced lipid-based drug delivery systems, oil-in-water (O/W) nanoemulsions, and functional food formulations where synthetic detergents are undesirable [2].

Procurement teams often attempt to substitute LPCs with unhydrolyzed native lecithins (phosphatidylcholines) to reduce raw material costs, or with synthetic non-ionic surfactants (like Tween 80 or Triton X-100) for micellization. Both substitutions fail in high-performance applications. Native phosphatidylcholine has a low Hydrophilic-Lipophilic Balance (HLB ~4.0) and is practically insoluble in water, making it incapable of stabilizing fine oil-in-water emulsions without high-energy mechanical processing or co-surfactants [1]. Conversely, while synthetic detergents like Triton X-100 offer high aqueous solubility and micellization, they cause irreversible lytic damage to cellular membranes. LPC bridges this gap by providing high water solubility and an HLB of 9–12, combined with the endogenous biocompatibility required for reversible tight-junction modulation in mucosal drug delivery, a profile unmatched by generic lecithins or synthetic alternatives [2].

Phase Behavior and Emulsification Capacity (HLB Value)

The removal of the sn-2 acyl chain fundamentally alters the surfactant profile of the lipid. Native phosphatidylcholine exhibits an HLB value of approximately 4.0 to 4.65, which strongly partitions into the oil phase and favors water-in-oil (W/O) systems or liposomes. In contrast, LPC possesses an HLB value ranging from 9.0 to 12.0 (averaging ~11.1 for standardized extracts) [1]. This quantitative shift in hydrophilicity allows LPC to drastically reduce interfacial tension and spontaneously stabilize oil-in-water (O/W) nanoemulsions without the need for synthetic co-surfactants.

Evidence DimensionHydrophilic-Lipophilic Balance (HLB)
Target Compound DataHLB ~9.0 - 12.0 (highly hydrophilic, O/W emulsifier)
Comparator Or BaselineNative Phosphatidylcholine (HLB ~4.0 - 4.65)
Quantified DifferenceApprox. 2.5x higher HLB, shifting phase behavior from bilayer-forming to micelle-forming.
ConditionsTheoretical and empirical calculation of lipid excipients for emulsion stability.

Buyers formulating O/W emulsions or lipid nanocarriers must procure LPC to achieve thermodynamic stability and prevent droplet coalescence, which native lecithin cannot provide alone.

Aqueous Solubility and Micellar Self-Assembly

While native diacyl phosphatidylcholines are practically insoluble in water and require harsh organic solvents or sonication to disperse into liposomes, LPC is highly water-soluble. LPC spontaneously self-assembles into ultra-small micelles (~4 nm in diameter) at a Critical Micelle Concentration (CMC) of approximately 4 to 50 µM, depending on the specific acyl chain length (e.g., ~5 µM for oleoyl-LPC) [1]. This high solubility eliminates the need for complex solvent-evaporation workflows during formulation.

Evidence DimensionCritical Micelle Concentration (CMC) / Aqueous Solubility
Target Compound DataCMC ~4 - 50 µM (spontaneous micellization in water)
Comparator Or BaselinePhosphatidylcholine (CMC < 1 nM, practically insoluble in water)
Quantified DifferenceOrders of magnitude higher aqueous solubility, forming ~4 nm high-curvature micelles instead of planar bilayers.
ConditionsIsothermal titration calorimetry and fluorescence assays in aqueous buffer (pH 7.4) at 25 °C.

For process engineers, LPC's spontaneous micellization in water significantly reduces manufacturing complexity and energy costs compared to processing insoluble diacyl lipids.

Biocompatible Permeation Enhancement for Drug Delivery

In mucosal and oral drug delivery, permeation enhancers are required to improve the bioavailability of hydrophilic macromolecules. While synthetic surfactants like Triton X-100 increase permeability, they do so via irreversible membrane lysis and high cytotoxicity. LPC achieves comparable increases in macromolecular transport (e.g., enhancing relative bioavailability up to 25.8% in specific peptide models) but acts via a transient, reversible reduction in transepithelial electrical resistance (TER) [1]. At sub-lytic concentrations, LPC allows epithelial monolayers to recover viability, unlike harsh synthetic alternatives.

Evidence DimensionTransepithelial Electrical Resistance (TER) Recovery and Cytotoxicity
Target Compound DataTransient, reversible TER reduction with high cellular viability recovery
Comparator Or BaselineTriton X-100 (Irreversible TER loss and severe lytic cytotoxicity)
Quantified DifferenceEquivalent paracellular/transcellular transport enhancement but with rapid physiological recovery of the epithelial barrier.
ConditionsCaco-2 intestinal epithelial monolayer permeability and LDH leakage assays.

Pharmaceutical formulators must select LPC over synthetic detergents to achieve regulatory-compliant, non-toxic absorption enhancement for oral and intranasal peptide therapeutics.

Oil-in-Water (O/W) Nanoemulsion Formulation

Driven by its high HLB value (9-12), LPC is the premier choice for stabilizing lipid nanocarriers, cosmetics, and food-grade O/W emulsions. Unlike native lecithin, which requires synthetic co-surfactants to prevent droplet coalescence, LPC acts as a standalone, highly efficient biosurfactant that dramatically lowers interfacial tension[1].

Oral and Intranasal Peptide Delivery Systems

Leveraging its ability to transiently and reversibly open tight junctions, LPC is widely procured as a permeation enhancer for hydrophilic macromolecules. It provides the transport-enhancing benefits of synthetic detergents without the irreversible lytic cytotoxicity, making it ideal for sensitive mucosal drug delivery formulations [2].

Aqueous Micellar Solubilization of Hydrophobic APIs

Because LPC spontaneously forms ultra-small (~4 nm) micelles at a low Critical Micelle Concentration (4-50 µM), it is utilized to solubilize poorly water-soluble active pharmaceutical ingredients (APIs) directly in aqueous buffers. This eliminates the need for complex solvent-evaporation steps required when using insoluble diacyl phospholipids [3].

Physical Description

Solid

XLogP3

-1.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

299.11338904 Da

Monoisotopic Mass

299.11338904 Da

Heavy Atom Count

19

Appearance

Unit:50 mgSolvent:nonePurity:98+%Physical solid

Wikipedia

Lysophosphatidylcholine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Monoacylglycerophosphocholines [GP0105]

Dates

Last modified: 08-15-2023
1. M. Billah and J. Anthes “The regulation and cellular functions of phosphatidylcholine hydrolysis” Biochemistry Journal, Vol. 269 pp. 281-291, 19902. R. Woodruff and R. Franklin “Demyelination and remyelination of the caudal cerebellar peduncle of adult rats following stereotaxic injections oflysolecithin, ethidium bromide, and complement/anti-galactocerebroside: A comparative study” Glia, vol. 25 pp. 216-228, 19993. P. Henry et al. “Impairment of endothelium-dependent arterial relaxation by lysolecithin in modified low-density lipoproteins” Nature, vol. 344 pp. 160-162, 19904.E. Omerovic et al. “Pro-Arrhythmic Effects of Lysolecithin on Isolated Cardiomyocytes” Circulation, 2008;118:S_922

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